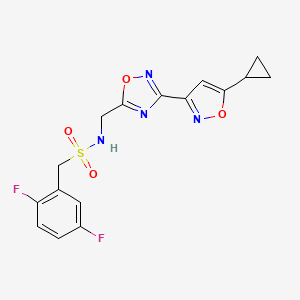
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H14F2N4O4S and its molecular weight is 396.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Chemical Structure
The compound is characterized by a complex structure that includes:
- 1,2,4-Oxadiazole and isoxazole moieties which are known for various biological activities.
- A methanesulfonamide group that may enhance solubility and bioactivity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and isoxazole rings exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under review has shown promising results in several studies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar oxadiazole derivatives. For instance:
- Compounds derived from 1,2,4-oxadiazoles have demonstrated significant cytotoxicity against various cancer cell lines. In a study involving multiple cell lines including HepG2 and MCF-7, several derivatives exhibited IC50 values ranging from 7.21 µM to 9.4 µM, indicating potent antiproliferative activity .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been documented extensively:
- A series of oxadiazole compounds were evaluated for their activity against Mycobacterium tuberculosis. The minimal inhibitory concentrations (MICs) for active compounds ranged from 32 to 64 μg/mL .
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of the isoxazole ring.
- Introduction of the oxadiazole moiety.
- Final coupling with the methanesulfonamide group.
Table 1: Summary of Synthetic Pathways
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Cyclopropylamine + Aldehyde | 85 |
| 2 | Coupling | Isocyanate + Amine | 90 |
| 3 | Sulfonation | Methanesulfonyl chloride | 75 |
Case Studies
Several studies have tested the biological activity of similar compounds:
- Antitumor Efficacy : A study assessed the effect of various oxadiazole derivatives on tumor cell lines. The most potent compound showed an IC50 value of 9.4 µM against a panel of eleven cancer types .
- Cytotoxicity Assessment : Compounds were evaluated for cytotoxic effects on non-cancerous cells to determine selectivity. Most derivatives exhibited low toxicity profiles at therapeutic concentrations .
The mechanisms through which these compounds exert their biological effects are diverse:
- Inhibition of Enzymatic Activity : Many oxadiazoles inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells through various signaling pathways.
特性
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-(2,5-difluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O4S/c17-11-3-4-12(18)10(5-11)8-27(23,24)19-7-15-20-16(22-26-15)13-6-14(25-21-13)9-1-2-9/h3-6,9,19H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEIAYTYVUWCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNS(=O)(=O)CC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














